![molecular formula C41H34O10 B12295650 6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)
6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic compound with a tetracene backbone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6,7,9,11-Tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracen-5,12-dion beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Tetracen-Grundgerüsts, gefolgt von der Einführung von Hydroxyl- und Methoxygruppen durch selektive Funktionalisierungsreaktionen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Methanol, Phenolderivate und verschiedene Katalysatoren, um den Funktionalisierungsprozess zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, darunter Batch- und kontinuierliche Verfahren. Der Einsatz von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsbedingungen gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts. Industrielle Verfahren konzentrieren sich auch auf die Optimierung der Reaktionsbedingungen, um Nebenprodukte zu minimieren und die Produktionskosten zu senken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6,7,9,11-Tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracen-5,12-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Chinone zu bilden.
Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.
Substitution: Die Methoxygruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden sorgfältig gesteuert, um die gewünschten Umwandlungen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppen zur Bildung von Chinonen führen, während die Reduktion der Carbonylgruppen Alkoholderivate ergeben kann.
Wissenschaftliche Forschungsanwendungen
6,7,9,11-Tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracen-5,12-dion hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Aufgrund seiner zahlreichen Hydroxylgruppen als mögliches Antioxidans untersucht.
Medizin: Für seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten, erforscht.
Industrie: Bei der Entwicklung von fortschrittlichen Materialien wie organischen Halbleitern und Photovoltaikzellen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6,7,9,11-Tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracen-5,12-dion beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Hydroxylgruppen können an Redoxreaktionen teilnehmen, freie Radikale abfangen und oxidativen Stress reduzieren. Die Methoxy- und Acetylgruppen können die Interaktion der Verbindung mit Enzymen und Rezeptoren modulieren und so ihre biologische Aktivität beeinflussen.
Wirkmechanismus
The mechanism of action of 6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, scavenging free radicals and reducing oxidative stress. The methoxy and acetyl groups can modulate the compound’s interaction with enzymes and receptors, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3’,4’,5,7-Tetrahydroxy-3-methoxyflavone: Ein Flavonoid mit ähnlichen Hydroxyl- und Methoxygruppen.
4,7,9,9’-Tetrahydroxy-3,3’-dimethoxy-8-O-4’-neolignan: Ein Neolignan mit einem ähnlichen Hydroxyl- und Methoxysubstitutionmuster.
Einzigartigkeit
6,7,9,11-Tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracen-5,12-dion ist durch sein Tetracen-Grundgerüst einzigartig, das ihm besondere elektronische Eigenschaften verleiht. Dies macht es besonders wertvoll bei der Entwicklung organischer elektronischer Materialien und als potenzielles Therapeutikum mit multifunktionalen Eigenschaften.
Eigenschaften
Molekularformel |
C41H34O10 |
|---|---|
Molekulargewicht |
686.7 g/mol |
IUPAC-Name |
6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C41H34O10/c1-49-26-18-16-25(17-19-26)41(23-10-5-3-6-11-23,24-12-7-4-8-13-24)51-22-31(43)40(48)20-28-32(29(42)21-40)38(46)35-34(37(28)45)36(44)27-14-9-15-30(50-2)33(27)39(35)47/h3-19,29,42,45-46,48H,20-22H2,1-2H3 |
InChI-Schlüssel |
KOLCGGWMOLAHCT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)C4(CC(C5=C(C4)C(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC=C7OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)
![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)
![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)
![2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol](/img/structure/B12295589.png)
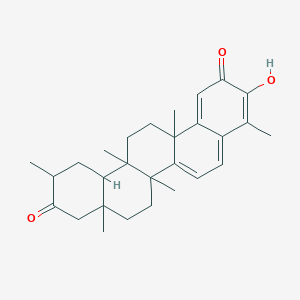
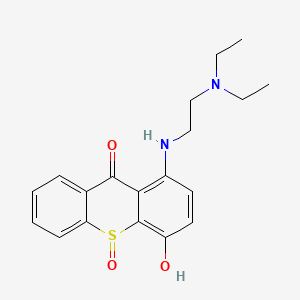
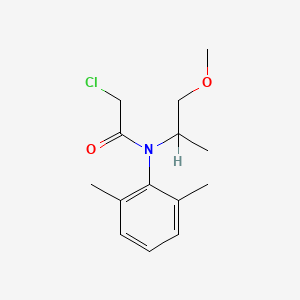
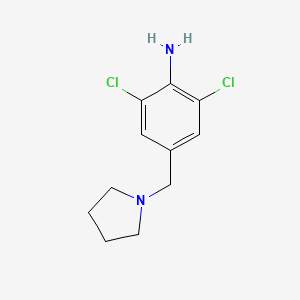
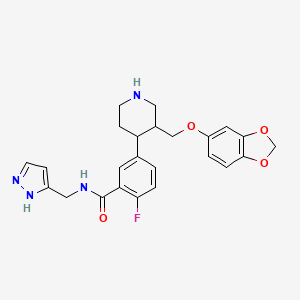
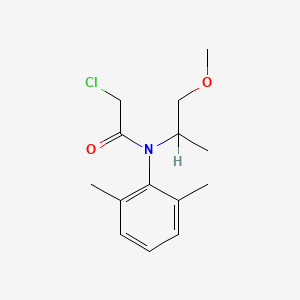
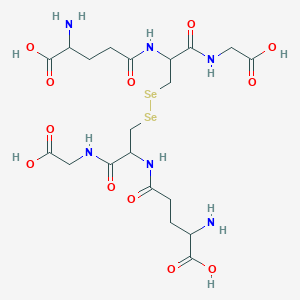

![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)
